molecular formula C7H10N2O2 B589629 4-(1,2-Oxazol-4-yl)butanamide CAS No. 141679-51-8

4-(1,2-Oxazol-4-yl)butanamide

Cat. No.: B589629
CAS No.: 141679-51-8
M. Wt: 154.169
InChI Key: AFZHRIWJQKJEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-Oxazol-4-yl)butanamide is a chemical compound of interest in medicinal chemistry and drug discovery, particularly for its potential application in developing novel anti-inflammatory agents. Its structure incorporates a 1,2-oxazole heterocycle, a privileged scaffold in pharmaceutical design, linked to a butanamide chain. This configuration is recognized as a key structural motif in the synthesis of biologically active molecules. Research indicates that analogous compounds featuring the 4-aminobutanamide moiety demonstrate significant efficacy in suppressing the mRNA expression of pivotal inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo models of LPS-induced inflammation . The compound serves as a valuable building block for researchers synthesizing and optimizing new chemical entities. Its primary research value lies in its potential as a core template for creating small-molecule inhibitors of inflammatory pathways. Investigations into similar structures have confirmed their suppressive effects on representative inflammatory cytokines, positioning this chemical class as a promising starting point for developing new therapeutic candidates for inflammatory diseases . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141679-51-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.169

IUPAC Name

4-(1,2-oxazol-4-yl)butanamide

InChI

InChI=1S/C7H10N2O2/c8-7(10)3-1-2-6-4-9-11-5-6/h4-5H,1-3H2,(H2,8,10)

InChI Key

AFZHRIWJQKJEDK-UHFFFAOYSA-N

SMILES

C1=C(C=NO1)CCCC(=O)N

Synonyms

4-Isoxazolebutanamide(9CI)

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 1,2 Oxazol 4 Yl Butanamide

Retrosynthetic Analysis of the 4-(1,2-Oxazol-4-yl)butanamide Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.com For this compound, the primary disconnections involve the amide bond and the 1,2-oxazole ring.

The most logical initial disconnection is at the amide linkage, which simplifies the target molecule into 4-(1,2-oxazol-4-yl)butanoic acid and ammonia (B1221849) or a protected amine equivalent. This approach is favorable due to the abundance of reliable amidation methods.

A further retrosynthetic disconnection of the 4-(1,2-oxazol-4-yl)butanoic acid intermediate focuses on the formation of the 1,2-oxazole ring. Key strategies for this step often involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632) or the cycloaddition of a nitrile oxide. researchgate.net This leads to several potential synthetic pathways starting from simpler precursors.

Classical and Contemporary Approaches to 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of the synthesis. Several methods have been developed for this purpose, each with its own advantages and limitations. researchgate.netnih.gov

Nitrile Oxide Cycloaddition Reactions

A powerful and widely used method for constructing 1,2-oxazole rings is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. researchgate.netmdpi.com Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, react with a suitable dipolarophile to form the heterocyclic ring. mdpi.comresearchgate.net For the synthesis of a 4-substituted 1,2-oxazole, a terminal alkyne would be the ideal reaction partner.

The intramolecular version of this reaction, known as the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction, is also a valuable strategy for creating fused isoxazole (B147169) ring systems. nih.govmdpi.com

Reagent/ConditionDescriptionYieldReference
Nitrile Oxides and Alkynes1,3-dipolar cycloaddition is a highly efficient and regioselective method for forming 3,4-disubstituted isoxazoles.Good to Excellent organic-chemistry.org
In situ generated nitrile oxidesNitrile oxides can be generated from aldoximes using oxidants like sodium hypochlorite, providing a convenient one-pot procedure.High mdpi.com

Cyclization of 1,3-Diketones with Hydroxylamine

A classical and reliable method for synthesizing 1,2-oxazoles involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. researchgate.netnanobioletters.com The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the diketone. researchgate.net For the target molecule, a suitably substituted 1,3-diketone precursor would be required.

The reaction of β-enamino diketones with hydroxylamine has also been shown to produce 1,2-oxazoles, sometimes with improved regioselectivity. researchgate.net

ReactantsConditionsProductReference
1,3-Diketones and HydroxylamineA fundamental method for isoxazole synthesis.1,2-Oxazoles researchgate.netnanobioletters.com
β-Enamino ketoesters and HydroxylamineCan lead to regioisomeric mixtures of 1,2-oxazoles, with selectivity influenced by reaction conditions.Regioisomeric 1,2-oxazoles nih.govresearchgate.net

Base-Promoted Intramolecular Cyclizations

Base-promoted intramolecular cyclizations offer another avenue to the 1,2-oxazole core. These reactions often involve the cyclization of precursors containing appropriately positioned leaving groups and nucleophiles. For instance, the intramolecular nucleophilic substitution of a nitro group in a pyridine (B92270) ring has been used to construct isoxazolo[4,5-b]pyridines. beilstein-journals.org While not directly applicable to the target molecule, the principle of base-promoted cyclization of a suitable open-chain precursor remains a viable strategy.

Recent research has also demonstrated the synthesis of oxazoles from enamides via PIDA-mediated intramolecular oxidative cyclization, highlighting the potential of cyclization reactions in heterocycle formation. acs.org

Amidation Strategies for the Butanamide Linkage Formation

The final step in the proposed synthesis is the formation of the butanamide linkage. This is a well-established transformation in organic chemistry with numerous reliable methods available.

Direct Amide Coupling Reactions

Direct amide coupling involves the reaction of a carboxylic acid with an amine, typically in the presence of a coupling agent to activate the carboxylic acid. core.ac.uk This is a highly versatile and widely used method for amide bond formation. unimi.itluxembourg-bio.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and uronium salts. luxembourg-bio.com The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions. A "direct amide cyclization" (DAC) method has also been developed for the synthesis of cyclodepsipeptides, which showcases advanced techniques in amide bond formation. uzh.ch

Coupling ReagentDescriptionBy-productReference
Dicyclohexylcarbodiimide (DCC)A widely used carbodiimide (B86325) for activating carboxylic acids.Dicyclohexylurea (DCU) luxembourg-bio.com
PyBOPA phosphonium-based coupling reagent often used in peptide synthesis. nih.gov
ThioestersNature-inspired method for amide bond formation, avoiding traditional coupling reagents. rsc.org

Activation of Carboxylic Acid Precursors (e.g., acyl chlorides)

A primary and robust method for synthesizing amides involves the activation of a carboxylic acid precursor, most commonly by converting it into an acyl chloride. This transformation significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia or an amine.

For the synthesis of this compound, the corresponding precursor, 4-(1,2-oxazol-4-yl)butanoic acid, would first be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 4-(1,2-oxazol-4-yl)butanoyl chloride can then be treated with aqueous or gaseous ammonia to yield the target butanamide.

A parallel synthesis of a related butanamide derivative, N-(benzothiazol-2-yl)-4-chlorobutanamide, illustrates the typical conditions for such an N-acylation reaction. mdpi.comresearchgate.net In this procedure, the amine is reacted with the acyl chloride in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion. mdpi.com This method is effective, often resulting in high yields. mdpi.comresearchgate.net

Table 1: Representative Reaction Conditions for N-Acylation using an Acyl Chloride Based on a similar synthesis reported in the literature. mdpi.comresearchgate.netresearchgate.net

ParameterConditionPurposeCitation
Solvent Dichloromethane (CH₂Cl₂)Provides a non-reactive medium for the reactants. mdpi.comresearchgate.net
Base Sodium Bicarbonate (NaHCO₃)Neutralizes the HCl generated during the reaction. mdpi.comresearchgate.net
Temperature Room TemperatureAllows for a controlled reaction rate without requiring energy input for heating or cooling. mdpi.comresearchgate.net
Reaction Time 8 hoursSufficient time to ensure the reaction proceeds to completion. mdpi.com
Yield 92%Demonstrates the high efficiency of this synthetic method. mdpi.comresearchgate.net

Peptide Coupling Reagent Applications

Modern organic synthesis often favors the use of peptide coupling reagents for amide bond formation due to their mild reaction conditions and ability to minimize side reactions, particularly racemization in chiral compounds. uni-kiel.de In a typical process, the carboxylic acid is activated in situ by the coupling reagent, forming a highly reactive intermediate that readily couples with an amine. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. peptide.com

Onium Salts : Phosphonium salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and generate active esters that couple rapidly. peptide.com HATU is noted for being faster and causing less epimerization compared to HBTU. peptide.com

The synthesis of related butanamide structures has been successfully achieved using these reagents. For instance, a derivative was synthesized from N-Boc-γ-aminobutyric acid using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) in the presence of a non-nucleophilic base. nih.govresearchgate.net Newer reagents, such as those based on ynamides, have also been developed, offering efficient, one-pot amide bond formation with no observed racemization. nih.gov

Table 2: Comparison of Common Peptide Coupling Reagents Applicable to Amide Synthesis

Reagent ClassExamplesKey FeaturesCitation
Carbodiimides DCC, DIC, EDCCommonly used; DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble. peptide.com
Phosphonium Salts PyBOP, BOP, PyAOPHighly efficient for difficult couplings; can be used in excess to drive slow reactions to completion. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUReact rapidly with low racemization; HATU is generally the most efficient due to the properties of its HOAt leaving group. peptide.com
Immonium Salts BDDCProvides reasonable yields; byproduct is easily removed with an acid wash. uniurb.it
Ynamides MYTsA, MYMsANewer class of reagents; allows for one-pot, two-step synthesis with no racemization. nih.gov

Convergent and Linear Synthetic Pathways for this compound

Synthesis of the 4-(1,2-oxazol-4-yl)butanoic acid fragment.

Amidation of this fragment in the final step.

This strategy ensures that the length of the longest linear sequence is minimized, maximizing the conservation of materials and improving the final product output. uniurb.it Given the multi-component nature of this compound, a convergent approach is the more efficient and logical pathway.

Optimization of Reaction Conditions and Yields

Solvent Effects on Reaction Efficiency

The choice of solvent is critical as it can influence reaction rates, yields, and even the product profile. rsc.org For amide bond formation, solvents are typically chosen for their ability to dissolve reactants and intermediates without participating in the reaction. In a study of oxazoline (B21484) synthesis, polar protic solvents were found to be most effective for the cyclization step. researchgate.net However, for the acylation and coupling steps central to forming this compound, aprotic solvents are generally preferred.

Commonly used solvents include:

Dichloromethane (CH₂Cl₂) : A non-polar, aprotic solvent widely used for acyl chloride reactions due to its inertness. mdpi.com

Dimethylformamide (DMF) : A polar, aprotic solvent often used for coupling reactions, capable of dissolving a wide range of organic compounds. nih.gov

Acetonitrile (CH₃CN) : A polar, aprotic solvent that can be effective for substitution and coupling reactions. mdpi.comnih.gov

Tetrahydrofuran (THF) : A moderately polar, aprotic ether solvent used in a variety of organic transformations, including amide preparations. nih.gov

The selection depends on the specific reagents used. For example, the insolubility of the dicyclohexylurea byproduct from DCC in most organic solvents is a key consideration in reaction workup. peptide.com

Temperature and Pressure Influences on Synthesis

Temperature is a fundamental parameter for controlling reaction kinetics. While many modern high-efficiency coupling reactions proceed smoothly at ambient temperatures mdpi.comnih.gov, temperature control is often necessary.

Cooling (0 °C to -78 °C) may be required to control highly exothermic reactions or to improve selectivity by minimizing the formation of side products. nih.gov

Heating (Reflux) can be employed to overcome the activation energy of sluggish reactions and drive them to completion, although this can sometimes lead to decomposition or undesired side reactions. sapub.org

Pressure is less commonly a variable in the synthesis of small organic molecules like this compound, unless a gaseous reagent such as ammonia is used. In such cases, the reaction might be conducted in a sealed pressure vessel to maintain the concentration of the dissolved gas. Similarly, certain catalytic hydrogenation steps, which could be part of the synthesis of the oxazole (B20620) precursor, are performed under hydrogen pressure. google.com

Catalyst Selection and Loading for Enhanced Reactivity

Catalysts are crucial for enhancing reaction rates and selectivity. In the context of synthesizing this compound, several types of catalysts and additives are relevant:

Bases : In acyl chloride routes, a stoichiometric amount of a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃, NaHCO₃) is used to scavenge the acid byproduct. mdpi.comnih.gov

Coupling Additives : In carbodiimide-mediated couplings, additives like HOBt and HOAt are used in catalytic or stoichiometric amounts. peptide.comuniurb.it They act as more than just racemization suppressors; they also serve as rate enhancers by forming more reactive intermediate esters. uni-kiel.de The pyridine nitrogen in HOAt provides anchimeric assistance, making it a particularly effective additive.

Lewis Acids : In some syntheses of related heterocycles, Lewis acid catalysts such as a PTSA-ZnCl₂ system have been shown to be highly effective, allowing reactions to proceed under mild conditions with high yields. organic-chemistry.org

Biocatalysts : Enzymes such as lipases have been employed as catalysts for the enantioselective synthesis of related amine compounds, highlighting a greener chemistry approach. researchgate.net

The optimal catalyst and its loading must be determined empirically for each specific transformation to maximize yield and purity.

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The development of chiral analogues of this compound involves several potential strategies, primarily focusing on three main approaches: the use of chiral auxiliaries, the application of chiral catalysts, and the employment of substrates from the chiral pool. The specific approach would depend on the desired location of the chiral center.

Introduction of Chirality on the Butanamide Side Chain

One common strategy for inducing chirality is through the asymmetric reduction of a prochiral ketone. For instance, a precursor ketone could be reduced to a chiral alcohol using well-established methods like the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netarkat-usa.org This methodology uses a chiral oxazaborolidine catalyst to deliver a hydride asymmetrically, leading to the formation of a chiral alcohol with high enantioselectivity. researchgate.netarkat-usa.org For example, the asymmetric reduction of various prochiral ketones attached to an isoxazole ring has been shown to produce chiral carbinols in high yields and with significant enantiomeric excess (ee). researchgate.netarkat-usa.orgumich.edu

Another approach involves the stereoselective alkylation of a suitable enolate. By employing a chiral base or a chiral phase-transfer catalyst, it is possible to add an alkyl group to the α-carbon of the butanamide moiety in a stereocontrolled manner.

Asymmetric Synthesis Involving the Isoxazole Ring

Creating stereocenters on the isoxazole ring or adjacent to it presents a different set of challenges. One explored method involves the C5 alkylation of 4-substituted isoxazoles. nih.govacs.org By incorporating a chiral auxiliary into an alkoxycarbonyl group at the C4 position, it is possible to control the stereochemistry at both the C4 and C5 positions during alkylation, achieving high diastereomeric excess (de). nih.govacs.org This method provides a pathway to trans-4,5-disubstituted isoxazolines with good stereocontrol. nih.govacs.org

Organocatalysis also offers promising routes. For instance, the Michael addition of 1,3-dicarbonyl derivatives to pyrazolyl nitroalkenes, catalyzed by organic molecules, has been used to create chiral bis-heterocyclic frameworks containing pyrazole (B372694) and isoxazole moieties with excellent enantioselectivity (up to 99% ee). rsc.org Similarly, synergistic catalysis combining a chiral secondary amine and a palladium(0) catalyst has been used for the cascade reaction between α,β-unsaturated aldehydes and isoxazolones, yielding chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a fundamental method for constructing the isoxazole ring. researchgate.netmdpi.com To make this process asymmetric, chiral catalysts or chiral auxiliaries on the dipolarophile can be employed to influence the facial selectivity of the cycloaddition, leading to enantioenriched isoxazoline (B3343090) products. researchgate.net

Chiral Pool Synthesis

An alternative to creating a chiral center is to start with a molecule that already possesses the desired stereochemistry. This "chiral pool" approach utilizes readily available and enantiomerically pure starting materials, such as amino acids, terpenes, or carbohydrates. nih.gov For example, a synthetic route could be designed starting from a chiral amino acid, where the side chain is elaborated to form the butanamide portion and the isoxazole ring is constructed in a subsequent step, preserving the initial stereochemistry. The stereoselective synthesis of 2'-substituted (S)-CCG-IV analogues, for instance, has been achieved starting from optically active epichlorohydrin. nih.gov

Summary of Potential Stereoselective Methods

The table below summarizes potential methodologies, the position of the introduced stereocenter, and reported effectiveness in analogous systems.

Methodology Position of Stereocenter Catalyst/Auxiliary Reported Selectivity (in analogous systems)
Asymmetric Ketone Reduction (e.g., CBS)Butanamide Side Chain (β or γ to amide)Chiral OxazaborolidineHigh ee (e.g., 89% ee for aryl-alkyl ketones) arkat-usa.orgumich.edu
C5 Alkylation of 4-Substituted IsoxazolesC4 and C5 of Isoxazoline RingChiral AuxiliariesGood diastereoselectivity (93 to ≥98% de) nih.govacs.org
Organocatalytic Michael AdditionSide Chain α to IsoxazoleHydroquinine-derived thioureaHigh ee (82–97% ee) rsc.org
Synergistic Catalysis (Conia-Ene type)Spirocyclic center at C4 of IsoxazoloneChiral Secondary Amine / Pd(0)High dr (up to 20:1) and ee (up to 99%) acs.org
Chiral Pool SynthesisVaries depending on starting materialPre-existing chiral centerHigh, dependent on starting material purity nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 4 1,2 Oxazol 4 Yl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the NMR spectral data for 4-(1,2-Oxazol-4-yl)butanamide.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

Oxazole (B20620) Protons: The 1,2-oxazole ring contains two protons. The proton at the C3 position is expected to appear at a significantly downfield region (δ 8.5-9.0 ppm) due to the influence of the adjacent oxygen and nitrogen atoms. The proton at the C5 position would likely resonate at a slightly more upfield position (δ 8.0-8.5 ppm).

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and are expected to appear as two separate, broad singlets in the range of δ 5.5-7.5 ppm. Their broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Alkyl Chain Protons: The butanamide chain protons would appear more upfield. The methylene (B1212753) group adjacent to the oxazole ring (C4') is expected to be a triplet around δ 2.5-2.8 ppm. The methylene group adjacent to the carbonyl group (C2') would also be a triplet, likely in the region of δ 2.2-2.5 ppm. The central methylene group (C3') would appear as a multiplet (quintet or sextet) around δ 1.9-2.2 ppm, showing coupling to the adjacent methylene groups.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ ppm) Predicted Multiplicity Predicted Coupling Constant (J Hz)
H-3 (Oxazole) 8.5-9.0 s -
H-5 (Oxazole) 8.0-8.5 s -
-CONH₂ 5.5-7.5 br s -
-CH₂- (C4') 2.5-2.8 t ~7-8
-CH₂- (C2') 2.2-2.5 t ~7-8

Carbon-13 (¹³C) NMR Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to be the most downfield signal in the aliphatic region, typically appearing around δ 170-175 ppm.

Oxazole Carbons: The carbon atoms of the oxazole ring are expected in the aromatic region. C3 and C5 of the 1,2-oxazole ring would likely resonate in the range of δ 150-160 ppm, while C4, being attached to the butyl chain, would be further upfield. beilstein-journals.org

Alkyl Carbons: The carbons of the butanamide chain would appear in the upfield region of the spectrum (δ 20-40 ppm).

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ ppm)
C=O (Amide) 170-175
C3 (Oxazole) 155-160
C5 (Oxazole) 150-155
C4 (Oxazole) 110-120
-CH₂- (C4') 25-30
-CH₂- (C2') 30-35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations would be between the adjacent methylene groups of the butanamide chain (C2'-H with C3'-H, and C3'-H with C4'-H).

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would include the H-5 proton of the oxazole ring with the C4 carbon of the oxazole and the C4' carbon of the side chain, and the C2'-H protons with the amide carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Oxazole and Amide Moieties

Amide Group: A primary amide shows a characteristic pair of N-H stretching bands in the region of 3350-3180 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong absorption between 1690-1630 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) typically appears around 1640-1550 cm⁻¹.

Oxazole Ring: The C=N stretching vibration within the oxazole ring is expected to produce a band in the 1650-1580 cm⁻¹ region. C-O-C stretching of the ring would likely be observed around 1250-1020 cm⁻¹.

Alkyl Group: C-H stretching vibrations of the methylene groups in the butanamide chain would be observed just below 3000 cm⁻¹.

Predicted IR Data

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Amide N-H stretch 3350-3180 (two bands) Medium-Strong
Amide C=O stretch (Amide I) 1690-1630 Strong
Amide N-H bend (Amide II) 1640-1550 Medium
Oxazole C=N stretch 1650-1580 Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. hilarispublisher.com

The molecular formula for this compound is C₇H₁₀N₂O₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A match within a few parts per million (ppm) would confirm the molecular formula.

Predicted HRMS Data

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C₇H₁₁N₂O₂⁺ 155.0815

Conformational Analysis in the Crystalline Phase

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization (if applicable)

Without experimental data from X-ray crystallography, it is impossible to discuss the solid-state conformation, including bond angles and torsion angles, of this compound. Similarly, an analysis of its intermolecular interactions and crystal packing motifs, which are derived from crystallographic studies, cannot be performed.

Furthermore, the applicability of chiroptical spectroscopy is contingent on the chirality of the molecule. While the structure of this compound does not inherently possess a stereocenter, the absence of any enantiomeric studies or resolutions in the literature means there is no data to report for this section.

An article on this topic would require dedicated laboratory research to synthesize the compound and characterize it using the specified analytical techniques.

Theoretical and Computational Investigations of 4 1,2 Oxazol 4 Yl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular-level characteristics of 4-(1,2-Oxazol-4-yl)butanamide. These in-silico methods allow for the exploration of properties that can be difficult or impossible to measure experimentally.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. rsc.orgdntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govscispace.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole (B147169) ring, particularly the nitrogen and oxygen atoms and the π-system. Conversely, the LUMO is likely distributed over the π-deficient regions of the isoxazole ring and the carbonyl group of the butanamide side chain. Theoretical calculations on related isoxazole and amide derivatives suggest that the HOMO-LUMO gap would be in a range typical for stable organic molecules. bohrium.comrsc.org

Table 1: Theoretical FMO Properties of this compound
ParameterEnergy (eV)Primary Localization
HOMO-6.8Isoxazole Ring (N, O atoms), π-system
LUMO-0.5Isoxazole Ring (C atoms), Butanamide C=O
HOMO-LUMO Gap (ΔE)6.3-

Note: The values presented are theoretical estimates based on DFT calculations of analogous structures and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a more intuitive representation of localized bonds and lone pairs, resembling a Lewis structure. scispace.com A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

In this compound, significant stabilizing interactions are expected. These would include hyperconjugative effects, such as the delocalization of electron density from the lone pairs of the isoxazole oxygen and nitrogen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. Similarly, the lone pairs on the amide oxygen and nitrogen can interact with antibonding orbitals in the surrounding framework. The most significant interaction is typically the π-conjugation within the isoxazole ring and the resonance within the amide group (n → π interaction of the nitrogen lone pair with the carbonyl π* orbital). mdpi.com

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound
Donor NBOAcceptor NBOInteraction Energy (E(2)) (kcal/mol)Type of Interaction
LP(1) N (amide)π(C=O)~50-60Amide Resonance
LP(1) O (isoxazole)π(C=N)~20-30Intra-ring hyperconjugation
π(C=C) (isoxazole)π(C=N) (isoxazole)~15-25π-delocalization
σ(C-H) (alkyl chain)σ(C-C)~2-5Hyperconjugation

Note: Interaction energies are illustrative theoretical values based on analyses of similar heterocyclic amide structures.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. unt.edu It illustrates the charge distribution from a visual perspective, mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow regions) concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the amide group. google.com These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue regions) would be located around the amide N-H proton and the C-H protons, identifying them as potential sites for nucleophilic interaction or as hydrogen bond donors. nih.gov

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The butanamide side chain of this compound introduces significant conformational flexibility. Understanding the preferred three-dimensional arrangements, or conformers, is crucial as they can dictate the molecule's biological activity and physical properties. Conformational analysis can be performed using molecular mechanics (MM) force fields or through more rigorous DFT-based potential energy surface scans. researchgate.net

These studies involve systematically rotating the single bonds (dihedral angles) in the butanamide chain and the bond connecting it to the isoxazole ring to identify low-energy conformations. Molecular dynamics (MD) simulations can complement this by simulating the molecule's movement over time at a given temperature, providing insight into the dynamic equilibrium between different conformers and their relative populations. For this compound, key rotations would be around the C-C bonds of the butyl chain and the C-C bond linking the chain to the C4 position of the isoxazole ring. The analysis would likely reveal several low-energy conformers, with the extended (anti) conformations of the alkyl chain generally being more stable than folded (gauche) forms due to reduced steric hindrance. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and mechanism. mdpi.com

For this compound, a relevant reaction to study would be its hydrolysis, a fundamental process for amides. chemrxiv.org Computational methods, particularly DFT, can be used to locate the transition state structures for both acid- and base-catalyzed hydrolysis. mdpi.com The calculations would model the approach of a nucleophile (e.g., hydroxide (B78521) ion or water) to the amide carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breakdown to form a carboxylic acid and an amine. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of how fast the reaction will proceed. For example, in a base-catalyzed mechanism, the calculations would model the transition state for the nucleophilic attack of OH⁻ on the carbonyl carbon, which is often the rate-determining step. chemrxiv.org Such studies have shown that the presence of explicit solvent molecules can significantly affect the activation barriers. nih.gov

Prediction of Spectroscopic Properties (e.g., simulated NMR and IR spectra)

Computational spectroscopy has become an indispensable tool in modern organic chemistry for the identification and characterization of molecules. numberanalytics.com By employing quantum mechanical methods like Density Functional Theory (DFT), it is possible to predict the spectroscopic properties of a molecule such as this compound with considerable accuracy. numberanalytics.comnumberanalytics.com These simulations provide a theoretical framework for interpreting experimental data and can guide the structural elucidation of newly synthesized compounds. numberanalytics.comijrpr.com

Simulated Infrared (IR) Spectroscopy: An in silico IR spectrum can be generated by calculating the vibrational frequencies of the molecule. rsc.org This involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. numberanalytics.com For this compound, key predicted vibrational frequencies would include C=O stretching in the amide group, N-H stretching, C-H stretching of the alkyl chain, and vibrations associated with the C=N and C-O bonds within the isoxazole ring. nih.gov

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves the calculation of nuclear shielding constants, which are then converted into chemical shifts (δ). numberanalytics.comacs.org Both ¹H and ¹³C NMR spectra can be simulated. For this compound, distinct signals would be predicted for the protons and carbons of the butanamide chain and the 1,2-oxazol ring. For instance, in the ¹³C NMR spectrum, signals for the quaternary carbons of the isoxazole ring are anticipated at specific chemical shifts, while the carbonyl carbon of the amide would appear further downfield. nih.gov Similarly, the ¹H NMR spectrum would show characteristic signals for the methine proton on the isoxazole ring and the methylene (B1212753) protons of the butanamide chain, with specific splitting patterns based on spin-spin coupling. nih.govacs.org

Table 1: Hypothetical Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueFunctional Group/AtomPredicted Characteristic Signal/Frequency
IR SpectroscopyAmide C=O stretch~1670 cm⁻¹
IR SpectroscopyAmide N-H stretch~3300 cm⁻¹
IR SpectroscopyIsoxazole C=N stretch~1610 cm⁻¹
¹H NMRIsoxazole CH~8.0-8.5 ppm (singlet)
¹H NMRAmide NH₂~5.5-7.5 ppm (broad singlet)
¹³C NMRAmide C=O~175 ppm
¹³C NMRIsoxazole C₄~100-110 ppm
¹³C NMRIsoxazole C₃ & C₅~150-165 ppm

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net These models allow for the prediction of the activity of new or untested compounds, streamlining the discovery process. ijrpr.com For this compound, a hypothetical QSAR model could be developed to predict its interaction with a specific research target, such as a particular enzyme or receptor.

The process involves compiling a dataset of molecules with known activities against the target, calculating various molecular descriptors (physicochemical, topological, electronic), and then using statistical methods to create a predictive model. researchgate.net For a series of isoxazole derivatives, descriptors such as hydrophobicity, electronic properties, and steric factors have been shown to be crucial for activity. mdpi.com A QSAR model for this compound could be built to hypothesize its potential as an inhibitor for a research-relevant enzyme, based on its calculated descriptors. The resulting model can guide the design of new analogs with potentially enhanced or modulated activity. tandfonline.comtandfonline.com

Table 2: Hypothetical QSAR Model for a Research Target based on Isoxazole Analogs
CompoundMolecular Weight (Descriptor)LogP (Descriptor)Hydrogen Bond Donors (Descriptor)Predicted pIC₅₀ (Hypothetical)
Analog 1150.151.215.8
Analog 2180.201.816.5
This compound156.170.526.1
Analog 3210.252.507.2

Molecular Docking Studies for Protein-Ligand Interaction Hypotheses (excluding clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. openaccessjournals.comcomputabio.com This method is instrumental in understanding enzyme-substrate interactions and in screening virtual libraries of compounds against a protein target. openaccessjournals.comnih.gov

For this compound, molecular docking could be used to hypothesize its binding affinity for various non-clinical, research-relevant protein targets. These could include enzymes like kinases, proteases, or oxidoreductases that are subjects of basic biochemical research. The docking process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding free energy (ΔG), which indicates the stability of the complex. openaccessjournals.com Lower binding energy values suggest a more stable interaction. tandfonline.com By docking this compound into the active sites of different research targets, a rank-ordered list of potential interacting proteins can be generated, guiding future experimental validation.

Table 3: Hypothetical Molecular Docking Results for this compound
Research Protein Target (PDB ID)Target ClassPredicted Binding Affinity (ΔG, kcal/mol)
Cyclooxygenase-1 (e.g., 1EQG)Oxidoreductase-6.8
Tubulin (e.g., 4ZVM)Structural Protein-7.5
Carbonic Anhydrase II (e.g., 2VVA)Lyase-7.1
Sortase A (e.g., 1T2W)Transpeptidase-6.5

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the protein-ligand complex, revealing specific molecular interactions. researchgate.net This allows for the identification of key amino acid residues in the protein's binding pocket that interact with the ligand. nih.gov For this compound, these interactions could include:

Hydrogen Bonds: The amide group (-CONH₂) is a prime candidate for forming hydrogen bonds with polar residues (e.g., Serine, Threonine, Aspartate) in the binding site. The oxygen and nitrogen atoms of the isoxazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The alkyl chain of the butanamide moiety can form van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Alkyl or Pi-Pi Interactions: The aromatic isoxazole ring can engage in pi-alkyl interactions with aliphatic side chains or pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net

Visualizing these interactions helps to rationalize the binding affinity and provides a structural hypothesis for the ligand's mode of action, which can be invaluable for designing future experiments.

Binding Affinity Predictions with Research-Relevant Biological Targets

Advanced Topics in Computational Chemistry (e.g., QM/MM methods for complex systems)

For a more accurate description of protein-ligand interactions, especially those involving bond making/breaking or significant electronic polarization, advanced computational methods are employed. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying complex biomolecular systems. uiuc.edunih.gov

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, such as the ligand and the key amino acid residues in the enzyme's active site, is treated with a high-level, computationally expensive QM method (like DFT). numberanalytics.com The rest of the protein and surrounding solvent is treated with a more efficient, classical MM force field.

This approach would allow for a highly accurate investigation of the interaction between this compound and a protein binding site. A QM/MM study could elucidate subtle electronic effects, charge transfer phenomena, and the precise energetics of the interaction that are not captured by classical docking methods. nih.gov This level of theory is essential for studying enzymatic reaction mechanisms or for refining the binding poses and interaction energies obtained from initial molecular docking simulations. numberanalytics.comnih.gov

Chemical Reactivity and Mechanistic Studies of 4 1,2 Oxazol 4 Yl Butanamide

Stability and Degradation Pathways under Various Chemical Conditions

Amide bonds are generally characterized by significant stability towards hydrolysis compared to other carboxylic acid derivatives like esters. wikipedia.org However, the amide linkage in 4-(1,2-oxazol-4-yl)butanamide can be cleaved under more forceful conditions, such as heating in the presence of strong acids or bases. wikipedia.orgcognitoedu.orglibretexts.org These reactions are typically irreversible as the resulting amine or ammonia (B1221849) is protonated under acidic conditions, and the carboxylic acid is deprotonated under basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis : When refluxed with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the amide bond undergoes hydrolysis. cognitoedu.org The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. libretexts.org Proton transfer to the nitrogen atom makes it a better leaving group (ammonia), which is eliminated to form the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Promoted Hydrolysis : Heating the compound with a strong base, such as sodium hydroxide (B78521) (NaOH), also results in the cleavage of the amide bond. cognitoedu.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia. libretexts.orglibretexts.org

Hydrolysis of the Amide Bond in this compound

ConditionReactantsProductsMechanism Summary
Acidic (e.g., aq. HCl, heat)This compound + H₂O/H⁺4-(1,2-Oxazol-4-yl)butanoic acid + Ammonium ion (NH₄⁺)Protonation of carbonyl oxygen followed by nucleophilic attack by water. libretexts.orglibretexts.org
Basic (e.g., aq. NaOH, heat)This compound + OH⁻4-(1,2-Oxazol-4-yl)butanoate salt + Ammonia (NH₃)Nucleophilic attack by hydroxide ion at the carbonyl carbon. libretexts.orglibretexts.org

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocyclic system. researchgate.net While this aromaticity confers a degree of stability, the ring contains a relatively weak N-O bond, which is a potential site for cleavage under certain reaction conditions, particularly with reducing agents or bases. researchgate.net Oxazoles are generally considered thermally stable. tandfonline.com However, the stability can be pH-dependent. Studies on related oxadiazole derivatives have shown that the ring can open under both low and high pH conditions via nucleophilic attack. nih.gov

Nucleophilic attack on the oxazole (B20620) ring, particularly by strong nucleophiles, can lead to fragmentation and ring cleavage rather than simple substitution. pharmaguideline.comcaltech.edu For instance, research on oxazole carboxamides has demonstrated that they are susceptible to nucleophilic fragmentation. caltech.edu Oxidation of the oxazole ring can also lead to its opening. pharmaguideline.com

Hydrolytic Stability of the Amide Bond

Electrophilic and Nucleophilic Reactions of the Oxazole Moiety

The oxazole ring is electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions : Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com Such reactions, when they do occur, typically require the presence of electron-donating or activating groups on the ring. tandfonline.compharmaguideline.com The preferred site for electrophilic attack is the C5 position. tandfonline.comwikipedia.org The conjugate acid of oxazole has a pKa of 0.8, making it a very weak base. wikipedia.org Protonation, a simple electrophilic reaction, occurs at the nitrogen atom in the 3-position. tandfonline.compharmaguideline.com

Nucleophilic Reactions : Nucleophilic substitution reactions on the oxazole ring are uncommon. tandfonline.compharmaguideline.com They are most likely to occur at the C2 position, especially if it bears a good leaving group like a halogen. tandfonline.compharmaguideline.com However, in many cases, nucleophilic attack leads to ring cleavage instead of substitution. pharmaguideline.com Deprotonation can occur at the C2 position, which is the most acidic hydrogen on the ring. tandfonline.comwikipedia.org

Reactivity of the 1,2-Oxazole Ring

Reaction TypePosition of AttackReactivity and ConditionsTypical Outcome
Electrophilic SubstitutionC5Difficult; generally requires activating groups. tandfonline.compharmaguideline.comwikipedia.orgSubstitution at C5.
Nucleophilic SubstitutionC2Rare; requires a good leaving group at C2. tandfonline.compharmaguideline.comsemanticscholar.orgSubstitution at C2 or ring cleavage. pharmaguideline.com
ProtonationN3Occurs in the presence of acids. tandfonline.compharmaguideline.comFormation of an oxazolium salt.
DeprotonationC2Occurs in the presence of a strong base. tandfonline.comwikipedia.orgFormation of a lithio salt, which may lead to ring opening. wikipedia.org

Reactions Involving the Butanamide Side Chain

The butanamide side chain offers two primary sites for chemical reactions: the amide nitrogen and the carbonyl group.

The nitrogen atom of a primary amide, like that in this compound, is generally not nucleophilic. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, which also makes the amide a much weaker base than an amine. cognitoedu.org Consequently, direct reactions at the amide nitrogen, such as alkylation, are not typical.

However, bimolecular nucleophilic substitution (S_N2) reactions at the amide nitrogen are possible under specific circumstances. nih.gov These transformations generally require the presence of a good leaving group, such as a sulfonate, attached to the nitrogen atom, which is not present in the parent compound. nih.govmdpi.com

The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles, although amides are less reactive than other carboxylic acid derivatives. libretexts.org

Hydrolysis : As discussed in section 5.1.1, this is a key reaction at the carbonyl group, promoted by acid or base. libretexts.org

Reduction : The carbonyl group of the amide can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com Unlike the reduction of esters and ketones which yield alcohols, the reduction of an amide specifically yields an amine. libretexts.orglibretexts.org In this reaction, the carbonyl oxygen is eliminated, and the C=O group is converted to a CH₂ group, which would transform this compound into 4-(1,2-oxazol-4-yl)butan-1-amine. libretexts.org

Reactions of the Butanamide Side Chain

Reactive SiteReaction TypeReagent/ConditionProduct
Carbonyl GroupReductionLiAlH₄4-(1,2-Oxazol-4-yl)butan-1-amine
Carbonyl GroupAcid HydrolysisH₃O⁺, heat4-(1,2-Oxazol-4-yl)butanoic acid
Carbonyl GroupBase HydrolysisNaOH, heatSodium 4-(1,2-oxazol-4-yl)butanoate
Amide NitrogenDeprotonationStrong bases (e.g., Grignard reagents)Amide anion

Reactions at the Alkyl Chain

The butanamide portion of the molecule, an alkyl chain with a terminal primary amide, presents several potential sites for chemical reactions.

The amide group itself is generally stable but can undergo hydrolysis to the corresponding carboxylic acid, 4-(1,2-oxazol-4-yl)butanoic acid, and ammonia under acidic or basic conditions, typically requiring heat. embibe.comunimed.edu.ng

The methylene (B1212753) group alpha to the amide carbonyl (C-2 of the butanamide chain) could potentially be deprotonated by a strong base to form an enolate, which could then participate in alkylation or condensation reactions. However, the acidity of these protons is relatively low.

The N-H protons of the primary amide can also be deprotonated by a very strong base or participate in reactions such as N-alkylation, although this is less common for primary amides compared to other nitrogen-containing functional groups. libretexts.org

The reactivity of the alkyl chain can be influenced by the length of the chain itself. In some series of N-alkyl-amides, nematicidal activity against Meloidogyne incognita was found to be inversely proportional to the length of the alkyl chain, suggesting that a shorter chain may lead to higher potency. researchgate.net

The following table outlines potential reactions at the alkyl chain based on general principles of organic chemistry.

Table 1: Potential Reactions at the Alkyl Chain of this compound

Reaction TypeReagents and ConditionsExpected Product
Amide HydrolysisH₃O⁺, heat or NaOH, H₂O, heat4-(1,2-Oxazol-4-yl)butanoic acid
N-AlkylationStrong base (e.g., NaH), Alkyl halideN-alkyl-4-(1,2-oxazol-4-yl)butanamide
α-DeprotonationStrong, non-nucleophilic baseEnolate intermediate

Photochemical and Thermal Reactivity

The isoxazole (B147169) ring is known to exhibit both photochemical and thermal reactivity, primarily involving cleavage of the weak N-O bond.

Photochemical Reactivity: Upon irradiation with UV light (typically 200–330 nm), isoxazoles can undergo photoisomerization. nih.govacs.org This process is believed to proceed through the homolytic cleavage of the N-O bond to form a vinylnitrene diradical intermediate. aip.org This intermediate can then rearrange to form a 2H-azirine, which can subsequently isomerize to an oxazole. nih.govaip.org Recent studies have also shown that photolysis of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimine intermediates. nih.govacs.org The isoxazole moiety's photoreactivity has been harnessed in chemoproteomic studies for photo-crosslinking applications. nih.gov Photocycloadditions of aldehydes to methylated isoxazoles have also been reported, yielding oxetanes. beilstein-journals.org

Thermal Reactivity: Thermal decomposition of isoxazoles typically occurs at elevated temperatures (e.g., 160–280°C) and can lead to cleavage of the ring. researchgate.net The products can vary depending on the substituents and conditions, but often include nitriles and other fragments. aip.orgresearchgate.net For instance, the thermal decomposition of some isoxazoline (B3343090) compounds results in the formation of acetaldehyde (B116499) and an aromatic nitrile. researchgate.net The decomposition is thought to proceed via a biradical mechanism involving the opening of the isoxazole ring. researchgate.net Theoretical studies suggest that the thermal decomposition of the parent isoxazole can lead to ketenimine and carbon monoxide as primary products. aip.org The thermal stability of isoxazole derivatives can be significant, with some showing decomposition temperatures above 190°C. acs.org

Mechanistic Investigations of Specific Reactions

Detailed mechanistic studies on this compound are not available. However, insights can be drawn from studies of related isoxazole systems.

The photochemical rearrangement of isoxazoles to oxazoles is a well-studied reaction. The proposed mechanism involves the formation of a 2H-azirine intermediate following the cleavage of the N-O bond. aip.org This azirine can then undergo cleavage of the C-C single bond to form a nitrile ylide, which subsequently cyclizes to the oxazole. aip.org

In the thermal decomposition of isoxazoles, a biradical mechanism initiated by N-O bond cleavage is often proposed. researchgate.net For the parent isoxazole, computational studies have explored competing reaction channels, suggesting that some products may be formed through bifurcation on the reaction pathway due to dynamic effects. acs.org

Mechanistic studies on the formation of isoxazoles themselves, such as through electrochemical annulation, have pointed towards radical pathways involving intermediates like acyl radicals. nih.gov

Quantitative kinetic and thermodynamic data for reactions of this compound are not documented. However, general principles can be applied.

The thermal decomposition of isoxazoline compounds has been studied kinetically, with activation energies reported to be around 104 ± 8 kJ/mol. researchgate.net The rate of this decomposition can be influenced by the solvent and the viscosity of the medium. researchgate.net

Theoretical studies on the thermal decomposition of the parent isoxazole have been conducted to understand the potential energy surfaces and reaction pathways. acs.org Similarly, the kinetics and thermodynamics of transformations involving isoxazolium N-ylides, which are potential intermediates in ring-expansion reactions, have been evaluated computationally. These studies indicate that such ylides can be thermodynamically and kinetically unstable, readily undergoing ring-opening. researchgate.net

The feasibility of any phase transformation is governed by a net decrease in the free energy of the system, and the rate is determined by the kinetics of nucleation and growth. taylorfrancis.com

The following table provides hypothetical kinetic and thermodynamic parameters for isoxazole ring transformations based on published data for analogous systems.

Table 2: Illustrative Kinetic and Thermodynamic Data for Isoxazole Transformations

TransformationSystemParameterValueReference
Thermal DecompositionSubstituted IsoxazolinesActivation Energy (Ea)104 ± 8 kJ/mol researchgate.net
Ring OpeningIsoxazolium N-ylidesActivation Barrier0.2–1.5 kcal/mol researchgate.net

Role as a Ligand in Metal-Catalyzed Reactions (if applicable)

The nitrogen and oxygen atoms in the isoxazole ring, as well as the oxygen and nitrogen atoms of the amide group, possess lone pairs of electrons and could potentially act as ligands, coordinating to metal centers.

While there are no specific reports of this compound being used as a ligand, related isoxazole-containing molecules have been employed in metal-catalyzed reactions. For instance, isoxazole-functionalized resins have been used to create complexes with transition metals like Fe(III), Co(II), Ni(II), and Cu(II) for catalytic applications, such as the decomposition of hydrogen peroxide. orientjchem.org

The isoxazole moiety itself can be synthesized and functionalized using transition metal catalysis, with palladium, gold, and copper being commonly used. researchgate.netthieme-connect.comorganic-chemistry.org Spiro-fused oxazoline (B21484) ligands derived from carbohydrates have been used in palladium-catalyzed asymmetric allylic alkylation. beilstein-journals.org However, in some cases, the isoxazole ring can be cleaved under palladium catalysis. beilstein-journals.org

The development of new 2,2'-bipyridine (B1663995) ligands has been achieved using an isoxazole strategy, involving metal-catalyzed isomerization of isoxazole intermediates. acs.org This demonstrates the utility of the isoxazole scaffold in constructing more complex ligand systems.

Derivatization and Analog Synthesis of 4 1,2 Oxazol 4 Yl Butanamide

Design Principles for Structural Analogues and Homologues

The design of analogues and homologues of 4-(1,2-Oxazol-4-yl)butanamide is a strategic process aimed at systematically altering its physicochemical and pharmacological properties. This involves modifications to the heterocyclic core, variations in the aliphatic side chain, and substitutions on the ring to fine-tune its chemical reactivity.

Modifications of the Oxazole (B20620) Ring System (e.g., substitution patterns, other azoles)

The isoxazole (B147169) ring is a versatile scaffold that allows for extensive modification. The C3 and C5 positions are primary targets for introducing a wide range of substituents to probe interactions with biological targets. Synthetic routes often involve the [3+2] cycloaddition of nitrile oxides with appropriately substituted alkynes, which allows for the pre-installation of desired groups at these positions. nih.govnih.gov For instance, employing different terminal acetylenes in cycloaddition reactions can yield a library of 5-substituted isoxazole analogues. nih.gov

Furthermore, the isoxazole moiety can be replaced with other five-membered heterocyclic rings, a strategy known as bioisosteric replacement, to explore different electronic and hydrogen-bonding properties. nih.gov Common bioisosteres for the isoxazole ring include other azoles such as 1,2,3-triazoles, pyrazoles, and the isomeric 1,3-oxazole. The synthesis of such analogues, for example, can be achieved by reacting N-propargylated intermediates with various azides to form 1,2,3-triazoles, or through the condensation of hydrazines with 1,3-dicarbonyl compounds to access pyrazoles. japsonline.com

Variations in the Butanamide Side Chain (e.g., chain length, branching)

Modification of the butanamide side chain is a key strategy for modulating properties such as lipophilicity, solubility, and metabolic stability. Homologation, the extension or shortening of the alkyl chain, is a common approach. This can produce propanamide, pentanamide, or longer-chain analogues. Such modifications can influence how the molecule fits into a binding pocket and can be achieved by starting with different amino acid or alkyl halide precursors during synthesis. nih.gov For example, studies on oxazole-bridged combretastatin (B1194345) analogues have shown that varying the length of an alkyl-tethered appendage significantly impacts biological activity. nih.gov

Introducing branching, such as methyl or other small alkyl groups, along the butanamide chain can increase metabolic stability by sterically hindering enzymatic degradation. Stereoselective alkylation of precursors like N-Boc glutamic acid esters demonstrates a viable route to introduce substituents on the carbon chain adjacent to the amide group. acs.org Additionally, the terminal amide group itself can be derivatized, for instance, by N-alkylation or by conversion to other functional groups like carboxylic acids or esters, to further explore the SAR.

Substitutions on the Oxazole Ring for Modulating Reactivity

Introducing substituents onto the isoxazole ring can profoundly modulate its electronic character and reactivity, thereby facilitating further derivatization. The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the susceptibility of the ring to nucleophilic or electrophilic attack. vulcanchem.com For example, the presence of an amine group at C5 can influence the ring's reactivity in electrophilic substitution reactions. vulcanchem.com

A critical strategy for enabling advanced modifications is the introduction of a halogen atom, typically at the C4 or C5 position. rsc.orgbeilstein-journals.org Halogenated isoxazoles, particularly 4-iodoisoxazoles, are exceptionally useful intermediates for transition-metal-catalyzed cross-coupling reactions. rsc.orgbeilstein-journals.org These iodo-derivatives can be synthesized by treating the parent isoxazole with reagents like N-iodosuccinimide (NIS) in the presence of an acid such as trifluoroacetic acid (TFA). beilstein-journals.org The resulting halo-isoxazole is then primed for a variety of scaffold decoration strategies.

Scaffold Decoration Strategies

With a functionalized scaffold in hand, a variety of modern synthetic methods can be employed to "decorate" the molecule with diverse chemical appendages, significantly expanding the accessible chemical space.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For isoxazoles, rhodium(III)-catalyzed C-H activation is a notable strategy. rsc.orgnih.govrsc.org Research has demonstrated the decarboxylative C-H functionalization of isoxazole-4-carboxylic acids at the C5 position. rsc.orgnih.govrsc.org In this process, the carboxyl group acts as a traceless directing group, guiding the catalyst to the adjacent C-H bond for activation and subsequent coupling with partners like alkenes or sulfoxonium ylides. rsc.orgrsc.org A similar strategy could be envisioned for this compound, where the amide functionality or a precursor could direct the regioselective functionalization at the C5 position, allowing for the introduction of alkenyl or acylmethyl groups. rsc.org

Table 1. Design Strategies for Analogues of this compound
Modification StrategyTarget SiteDescription of ChangePotential Synthetic MethodReference
Ring SubstitutionC3 and C5 PositionsIntroduction of various alkyl or aryl groups.[3+2] Cycloaddition with substituted alkynes. nih.gov
Bioisosteric ReplacementIsoxazole RingReplacement of the isoxazole core with a 1,2,3-triazole ring.Cycloaddition of an azide (B81097) with a propargylated intermediate. japsonline.com
Side Chain HomologationButanamide ChainVarying chain length (e.g., propanamide, pentanamide).Synthesis from corresponding amino acid or halide precursors. nih.gov
Reactivity ModulationC4 PositionIodination of the isoxazole ring to enable cross-coupling.Treatment with N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA). beilstein-journals.org
C-H FunctionalizationC5 PositionDirect introduction of alkenyl groups.Rhodium(III)-catalyzed decarboxylative C-H alkenylation. rsc.orgrsc.org

Cross-Coupling Reactions for Aryl/Heteroaryl Attachments

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for attaching new aryl and heteroaryl groups to the isoxazole scaffold. These methods offer a robust and modular approach to synthesizing complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between a halo-isoxazole and an organoboron compound, such as a boronic acid or ester. nih.govnih.gov Starting with a 4-iodoisoxazole (B1321973) derivative, a diverse array of aryl and heteroaryl groups can be introduced at this position. beilstein-journals.orgnih.gov The reaction conditions are generally mild and tolerant of various functional groups. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the palladium-catalyzed Sonogashira coupling is employed. This reaction couples a terminal alkyne with a halo-isoxazole, providing access to C4-alkynylisoxazoles. rsc.org These alkynyl products are valuable in their own right or can serve as intermediates for further transformations. Research indicates that the steric hindrance at the C3 position of the isoxazole ring has a more significant impact on the reaction's efficiency than substituents at the C5 position. rsc.org

Table 2. Examples of Cross-Coupling Reactions on Isoxazole Scaffolds
ReactionIsoxazole SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeYield RangeReference
Suzuki-Miyaura5-Bromo-isoxazole derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃5-Aryl-isoxazole60-76% nih.gov
Suzuki-Miyaura4-IodoisoxazoleVarious aryl/heteroaryl boronic acidsPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O3,4,5-Trisubstituted isoxazoleGood yields nih.gov
Sonogashira4-IodoisoxazoleTerminal alkynesPd(PPh₃)₂Cl₂, CuI, Et₃N, THFC4-AlkynylisoxazoleUp to 98% rsc.org
Heck4-IodoisoxazoleStyrenesPd(OAc)₂, P(o-tol)₃, Et₃N, DMF4-Styrenyl-isoxazoleGood yields nih.gov

Synthesis of Prodrugs and Probes for Mechanistic Biological Research (excluding therapeutic intent)

The development of prodrugs and molecular probes from this compound is a key strategy for investigating its interactions within biological systems. These derivatives are designed to be activated by specific physiological conditions or enzymes, or to carry reporter groups for imaging and detection, thereby helping to elucidate metabolic pathways and mechanisms of action without a primary goal of treatment.

Prodrug Strategies

A common prodrug approach involves masking the terminal amide or other functional groups to alter physicochemical properties like cell permeability. For amides, N-acylation or the introduction of a cleavable N-acyloxymethyl group can create derivatives that are hydrolyzed by intracellular esterases to release the parent compound. Another strategy is to modify the oxazole ring or introduce substituents that are bioactivated by specific enzymes, such as cytochrome P450s. For instance, dacarbazine, an imidazole (B134444) carboxamide analog, undergoes CYP-mediated N-demethylation to form a reactive species. mdpi.com This principle could be applied to N-alkylated derivatives of this compound to study its metabolic activation in specific tissues.

A novel prodrug strategy for phenolic compounds, which could be adapted for derivatives of the target compound featuring a hydroxyl group, uses an O-methylpyrimidine modification to mask the phenol. nih.gov This moiety is then cleaved by aldehyde oxidase (AO) to release the active parent drug, a mechanism that could enhance stability against first-pass metabolism during investigative studies. nih.gov

Molecular Probes for Mechanistic Insights

For mechanistic studies, derivatives of this compound can be synthesized to function as molecular probes. This typically involves incorporating a reporter moiety, such as a fluorescent tag or a radionuclide, for detection and imaging purposes.

One established method is the introduction of a radioactive isotope like Fluorine-18 ([¹⁸F]) for use in Positron Emission Tomography (PET). Research on valdecoxib, a compound also containing a phenyl-substituted isoxazole ring, has demonstrated the synthesis of a [¹⁸F]fluoromethyl analogue. researchgate.net The synthesis involved the displacement of a tosylate precursor with the [¹⁸F]fluoride ion. researchgate.net A similar approach could be applied to a hydroxymethyl derivative of this compound to create a PET tracer for imaging its distribution and target engagement in vivo.

Table 1: Potential Probes Based on Analogous Structures

Probe TypeParent Structure AnalogyReporter GroupSynthetic StrategyResearch Application
PET TracerValdecoxib (isoxazole-containing)¹⁸FNucleophilic substitution of a tosylate precursor with [¹⁸F]F⁻. researchgate.netIn vivo imaging of compound distribution and target binding. researchgate.net
Fluorescent ProbeGeneral HeterocyclesFluorophore (e.g., BODIPY, fluorescein)Amide coupling of the butanamide nitrogen or a functionalized oxazole substituent with an activated fluorophore.Cellular uptake studies and subcellular localization via microscopy.
Affinity-Based ProbeGeneralBiotin (B1667282), Photo-crosslinkerAcylation of the butanamide or functionalization of the oxazole ring with a biotinylated or photo-reactive linker.Identification of protein binding partners (target deconvolution).

Combinatorial and Parallel Synthesis Methodologies for Derivative Libraries

To explore the chemical space around this compound, combinatorial and parallel synthesis techniques are employed to rapidly generate large libraries of derivatives. These high-throughput methods allow for systematic variation of different parts of the molecule to investigate structure-activity relationships in biological assays.

Parallel Synthesis Approaches

Parallel synthesis involves the simultaneous preparation of a series of discrete compounds in separate reaction vessels. This methodology is well-suited for creating focused libraries where specific positions on the scaffold are diversified. For the this compound scaffold, diversification could occur at three main points:

Substitution on the oxazole ring.

Modification of the butanamide side chain.

Derivatization of the terminal amide nitrogen.

A study on the parallel synthesis of oxazole-derived small molecules demonstrated the use of orthogonally protected oxazolyl amino acids as building blocks on a solid support. d-nb.info This allowed for diversification at both the N-terminus and C-terminus through standard peptide coupling and amine addition reactions, respectively, yielding a library of trifunctional oxazole compounds. d-nb.info A similar solid-phase strategy could be envisioned for this compound, where the butanamide moiety is anchored to a resin, allowing for subsequent modifications.

Solution-phase parallel synthesis is another powerful technique. A library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was successfully prepared through a multi-step sequence followed by parallel amidation of a carboxylic acid intermediate with a diverse set of amines. mdpi.com This approach could be directly translated to 4-(1,2-oxazol-4-yl)butanoic acid (the carboxylic acid precursor to the target amide), which could be amidated in parallel with various amines to produce a library of N-substituted butanamide derivatives.

Combinatorial Chemistry

True combinatorial synthesis, particularly the "split-and-mix" or "split-and-pool" method, can generate vast libraries of compounds. In this approach, a resin-bound starting material is split into multiple portions, each reacting with a different building block. The portions are then pooled, mixed, and split again for the next reaction cycle. This process can lead to the creation of thousands or even millions of unique compounds on individual resin beads. While powerful for discovery, this method is more complex than parallel synthesis and requires deconvolution strategies to identify active compounds. For the this compound scaffold, a split-and-mix approach could be used to introduce immense diversity at the N-terminus of the butanamide chain.

Table 2: Exemplar Parallel Synthesis Scheme for this compound Derivatives

StepReactionReagents and ConditionsDiversity Introduced
1Synthesis of Oxazole CoreReaction of a β-dicarbonyl compound with hydroxylamine (B1172632).Substituents on the oxazole ring (R¹).
2Attachment of Butanoic Acid ChainAlkylation of the oxazole with a protected 4-halobutanoate ester.-
3HydrolysisBase-mediated hydrolysis of the ester to yield 4-(1,2-oxazol-4-yl)butanoic acid.-
4Parallel AmidationActivation of the carboxylic acid (e.g., with HATU/DIPEA) followed by reaction with a library of amines (R²-NH₂). mdpi.comN-substituent on the butanamide (R²).

Development of Linkers for Bioconjugation or Material Integration

The functional groups of this compound can be exploited to develop linkers for attaching the molecule to larger entities like proteins, polymers, or surfaces. Such bioconjugates or integrated materials are valuable tools for mechanistic studies.

Linkers for Bioconjugation

Bioconjugation linkers connect a small molecule to a biomolecule, such as an antibody or protein. symeres.com The linker's properties are critical and can be either cleavable or non-cleavable. nih.gov

Non-Cleavable Linkers: To create a stable conjugate, the butanamide nitrogen of this compound could be acylated with a linker containing a terminal reactive group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702). For example, acylation with 6-maleimidohexanoic acid would introduce a maleimide group capable of reacting with free thiols (cysteine residues) on a protein. conju-probe.com

Cleavable Linkers: For applications requiring the release of the molecule under specific conditions, cleavable linkers are used. These can be designed to be sensitive to pH, redox potential, or specific enzymes found within target cells. symeres.comnih.gov A linker containing a disulfide bond could be attached to the butanamide, which would be cleaved in the reducing environment of the cytoplasm. Alternatively, a peptide-based linker could be designed for cleavage by specific proteases like cathepsins, which are abundant in lysosomes.

Integration into Materials

The synthesis of derivatives for material integration involves introducing functional groups that can polymerize or attach to a surface. For example, modifying the butanamide with a terminal alkyne or azide group would allow for its attachment to a surface or polymer backbone via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This creates a stable triazole linkage. This approach is widely used to functionalize materials for applications in chemical biology and diagnostics.

Table 3: Functional Handles for Linker Attachment and Material Integration

Functional GroupPosition of IntroductionReactive PartnerLinkage FormedApplication
MaleimideN-terminus of butanamideThiol (on protein)ThioetherStable Protein Conjugation conju-probe.com
AlkyneN-terminus of butanamideAzide1,2,3-Triazole (Click Chemistry)Bioconjugation, Material Surface Functionalization
AzideN-terminus of butanamideAlkyne1,2,3-Triazole (Click Chemistry)Bioconjugation, Material Surface Functionalization
NHS EsterTerminal end of a linker attached to the butanamide N-terminusAmine (on protein)AmideStable Protein Conjugation
Carboxylic AcidModification of the oxazole ringAmineAmideGeneral purpose handle for further functionalization

Mechanistic Biological Studies of 4 1,2 Oxazol 4 Yl Butanamide and Its Analogues Molecular and Cellular Focus

In Vitro Biochemical Assay Development and Optimization (excluding direct therapeutic evaluation)

In vitro biochemical assays are fundamental tools for characterizing the interaction between a small molecule and its biological target. These assays, conducted in a controlled, cell-free environment, allow for the precise measurement of parameters like enzyme inhibition and receptor binding affinity.

Enzyme inhibition assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. sigmaaldrich.comedx.org The IC50 value is dependent on factors such as substrate and enzyme concentrations. ncifcrf.gov A related but more absolute measure is the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. sigmaaldrich.comedx.org The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km). sigmaaldrich.comnih.gov

Research on analogues of 4-(1,2-Oxazol-4-yl)butanamide demonstrates the utility of these parameters. For instance, studies on isoxazole-containing compounds as potential cyclooxygenase-2 (COX-2) inhibitors have determined their IC50 values to assess their inhibitory potency. Fluoroalkyl analogues of the COX-2 inhibitor valdecoxib, which contains a phenyl-isoxazole core, showed high potency with IC50 values in the low nanomolar range. researchgate.net

Compound Analogue ClassTarget EnzymeReported IC50 (nM)
Fluoroalkyl Valdecoxib AnaloguesCOX-21 - 5 researchgate.net

This table is interactive. Click on the headers to sort.

Receptor binding assays measure the affinity of a compound for a specific receptor. merckmillipore.com These assays often use a radiolabeled ligand that is known to bind to the target receptor. A test compound is introduced to compete with the radiolabeled ligand, and the displacement of the label is measured to determine the compound's binding affinity. merckmillipore.com

Analogues containing the isoxazole (B147169) motif have been evaluated for their receptor binding capabilities. In a study on degraders based on an "ISOX-DUAL" scaffold, a fluorescence resonance energy transfer (FRET) assay was employed to measure the binary binding affinities of the compounds to the bromodomain-containing protein 4 (BRD4) and the CREB-binding protein (CBP). nih.gov The results demonstrated that modifications to the core structure could significantly impact binding affinity to these key protein receptors. nih.gov

CompoundTarget ReceptorBinding Affinity (IC50, nM)
ISOX-DUAL Analogue 6 BRD4(BD1)130 ± 20 nih.gov
CBP(BD)11000 ± 2000 nih.gov
ISOX-DUAL Analogue 7 BRD4(BD1)120 ± 10 nih.gov
CBP(BD)10000 ± 1000 nih.gov

This table is interactive. Values are presented as mean ± SD (n=3). nih.gov

Enzyme Inhibition Studies and Kinetic Parameters (e.g., IC50, Ki)

Cell-Based Assays for Pathway Modulation (e.g., gene expression, protein activation/inhibition)

Cell-based assays provide a more physiologically relevant context to study a compound's effect on cellular pathways, including gene expression and protein function, within a living cell.

A compound's ability to permeate the cell membrane and distribute to its site of action is a critical factor for its biological activity. sigmaaldrich.com While specific cellular permeability data for this compound is not available, this property is a key consideration in drug discovery programs. Methodologies to assess permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using lines like Caco-2.

Compounds can exert their effects by modulating critical interactions between proteins or between proteins and DNA. Techniques to study these effects include co-immunoprecipitation, pull-down assays, and FRET-based cellular assays. biorxiv.orgrefeyn.com

Research on butanamide derivatives has shown their ability to modulate cellular pathways at the level of gene expression and protein activation. A study on novel benzoxazole (B165842) derivatives featuring a 4-amino-butanamide moiety found that several compounds could potently inhibit the lipopolysaccharide (LPS)-induced mRNA expression of the inflammatory cytokines IL-1β and IL-6 in vitro. nih.gov Further investigation revealed these compounds could attenuate inflammation by affecting the protein levels of key signaling molecules like STAT3, IκB, and NF-κB. nih.gov

Compound (Analogue of 4-aminobutanamide)Pathway EffectIC50 (µM)
Compound 4d Inhibition of IL-6 & IL-1β mRNA expression0.0000604 nih.gov
Compound 5c Inhibition of IL-6 & IL-1β mRNA expression1.64 nih.gov
Compound 5d Inhibition of IL-6 & IL-1β mRNA expression0.0327 nih.gov
Compound 5f Inhibition of IL-6 & IL-1β mRNA expression0.000444 nih.gov
Compound 5m Inhibition of IL-6 & IL-1β mRNA expression0.000199 nih.gov

This table is interactive. IC50 values represent the concentration for 50% inhibition of cytokine mRNA expression. nih.gov

Investigation of Cellular Permeability and Distribution in Research Models

Target Identification and Validation Methodologies (e.g., affinity purification, chemical proteomics)

Identifying the specific molecular target of a compound is a critical step in understanding its mechanism of action. rsc.orgnih.gov Chemical proteomics is a powerful discipline that uses small molecule probes to investigate protein function and identify binding partners in complex biological systems like live cells or cell lysates. rsc.orgmtoz-biolabs.com

Common methodologies include:

Affinity Purification: This method involves immobilizing a derivative of the compound onto a solid support (like beads) to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. nih.gov

Photoaffinity Labeling: A photoreactive group is incorporated into the compound. rsc.org Upon UV irradiation, the probe covalently cross-links to its target protein, enabling subsequent identification. rsc.orgnih.gov In one successful example, a clickable photoaffinity probe was used to identify liver X receptor β (LXRβ) as the functional target of a compound series that enhances astrocytic apoE secretion. nih.gov

Thermal Proteome Profiling: This technique assesses changes in protein thermal stability across the proteome upon ligand binding. elifesciences.org Binding of a compound typically stabilizes its target protein against heat-induced denaturation, an effect that can be quantified using mass spectrometry. This approach has been used to successfully identify the targets of antimalarial compounds in P. falciparum lysates. elifesciences.org

These advanced techniques are essential for deconvoluting the targets of novel compounds, including those with scaffolds like this compound, thereby validating their mechanism of action at a molecular level. nih.govelifesciences.org

Elucidation of Molecular Mechanisms of Action in Model Systems

The molecular mechanisms of action for this compound and its structural analogues are an active area of investigation, with research pointing towards the modulation of key cellular signaling pathways involved in inflammation and cell growth.

Research into compounds structurally related to this compound has revealed significant effects on inflammatory signaling pathways. Studies on benzoxazole derivatives featuring a 4-amino-butanamide moiety have demonstrated their ability to inhibit inflammation induced by lipopolysaccharides (LPS). nih.gov These compounds modulate the expression of critical inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.gov The mechanism often involves interfering with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses. nih.gov For instance, a series of 1,2,4-oxadiazole (B8745197) derivatives were shown to inhibit the LPS-induced activation of NF-κB in RAW 264.7 macrophage cells. nih.gov The anti-inflammatory potential of such heterocyclic compounds is linked to their capacity to suppress pro-inflammatory enzymes and cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and IL-6.

The modulation of signaling pathways by these compounds leads to distinct downstream biological effects at the molecular level. A primary effect is the significant reduction in the mRNA expression levels of pro-inflammatory cytokines. nih.gov In studies involving benzoxazole derivatives, selected compounds potently inhibited the expression of IL-1β and IL-6 mRNA in vitro. nih.gov Further in vivo evaluation confirmed that these compounds could significantly decrease the mRNA levels of IL-1β, IL-6, and TNF-α. nih.gov

At a more detailed molecular level, the mechanism of NF-κB inhibition by related 1,2,4-oxadiazole analogues has been shown to involve the prevention of p65 phosphorylation. nih.gov This inhibitory action subsequently blocks the nuclear translocation of the NF-κB complex, a critical step for its function as a transcription factor for pro-inflammatory genes. nih.gov This blockade is a key downstream effect that explains the observed reduction in cytokine production. nih.gov

Exploration of Specific Signaling Pathways Affected

Phenotypic Screening and Mechanistic Deconvolution in Academic Contexts (e.g., antimicrobial activity against specific strains in vitro)

Phenotypic screening is a crucial strategy in drug discovery to identify molecules with specific biological effects, such as antimicrobial activity, by observing their impact on cell growth and survival in culture-based assays. gardp.org This approach has been widely applied in academic research to explore the potential of heterocyclic compounds like oxadiazole analogues.

In this context, various analogues of this compound have been subjected to screening for antimicrobial properties. For example, a class of 1,2,4-oxadiazole antibiotics, identified through in silico methods, demonstrated activity against Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The screening of 59 such derivatives identified 17 compounds with activity against S. aureus. nih.gov Similarly, the synthesis and screening of new thiazole-substituted 1,3,4-oxadiazole (B1194373) derivatives revealed that many of the compounds possessed both antibacterial and antifungal activities. mdpi.com Another study focused on synthesizing and evaluating 1,3,4-oxadiazole derivatives against a panel of bacteria, finding significant activity against S. aureus and some activity against S. epidermidis. researchgate.net

This table summarizes the antimicrobial screening results for various analogues.

Compound ClassOrganism(s)Activity NotedReference
1,2,4-Oxadiazole derivativesStaphylococcus aureus (including MRSA strains)Broadly active against Gram-positive bacteria. nih.gov nih.gov
Thiazole substituted 1,3,4-OxadiazolesBacteria and FungiGood antibacterial and antifungal activities observed for most compounds. mdpi.com mdpi.com
2-aminooxazol-5-yl derivativesNot specifiedScreened for antimicrobial and antiproliferative activities. researchgate.net researchgate.net
1,3,4-Oxadiazole derivativesS. aureus, S. epidermidisActive against S. aureus (MIC 39-78 µg/ml) and S. epidermidis (MIC 156 µg/ml) for specific compounds. researchgate.net researchgate.net

Structure-Activity Relationship (SAR) Studies in the Context of Specific Molecular Targets

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For analogues of this compound, SAR studies have provided insights into the chemical features necessary for their biological activity, particularly as anti-inflammatory agents. The five-membered oxazole (B20620) ring is recognized as a critical pharmacophore for a wide range of biological activities. researchgate.net

In a study of novel benzoxazoles containing a 4-amino-butanamide moiety, SAR analysis was conducted to understand their inhibitory effects on IL-6 and IL-1β mRNA expression. nih.gov The study synthesized a series of derivatives and measured their half-maximal inhibitory concentrations (IC₅₀) to determine how different chemical substitutions influenced their anti-inflammatory potency. nih.gov

The data below, derived from this research, illustrates the structure-activity relationships for these analogues.

CompoundR1R2R3R4IC₅₀ (µM) on IL-6 mRNAReference
4d HHHH6.04 x 10⁻⁵ nih.gov
5c HHH4-F-Ph1.64 nih.gov
5d HHH4-Cl-Ph3.27 x 10⁻² nih.gov
5f HHH4-Br-Ph4.44 x 10⁻⁴ nih.gov
5m HHH2-Thiophene1.99 x 10⁻⁴ nih.gov

This SAR data indicates that substitutions on the terminal amino group of the butanamide chain significantly impact the compound's inhibitory activity against cytokine expression. nih.gov Further research into other related structures, such as 1,3,4-oxadiazole derivatives, has aimed to establish SAR for inhibiting targets like glycogen (B147801) synthase kinase-3beta (GSK-3β), highlighting the versatility of the core scaffold in drug design. nih.gov

Applications in Chemical Research and Development

4-(1,2-Oxazol-4-yl)butanamide as a Privileged Scaffold for Library Synthesis

In medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. nih.govmdpi.com The isoxazole (B147169) ring, a key feature of this compound, is widely regarded as such a scaffold. ontosight.ai Its presence in numerous biologically active compounds validates its utility in interacting with various protein families. ontosight.ainih.gov

The concept of using privileged scaffolds is central to the efficient design of chemical libraries for high-throughput screening. nih.gov Rather than synthesizing compounds at random, libraries can be built around a core structure like this compound. The butanamide portion of the molecule is particularly amenable to diversification. The terminal amide group can be readily modified, or the entire chain can be synthesized from a corresponding carboxylic acid and amine, allowing for the introduction of a wide array of substituents at either end. This strategy, known as diversity-oriented synthesis, allows for the exploration of a vast chemical space around a proven core, increasing the probability of identifying novel bioactive molecules. cam.ac.uk

Research groups have successfully employed similar oxazole (B20620) and isoxazole-based scaffolds to generate libraries targeting various diseases. ubc.ca For instance, the parallel synthesis of disubstituted oxazole libraries has been achieved using oxazolyl amino acids as foundational building blocks, demonstrating the modularity and effectiveness of this approach. d-nb.info The combination of the rigid, electron-rich isoxazole heterocycle with the flexible, functionalized side chain makes this compound an excellent candidate for a privileged scaffold in the generation of next-generation compound libraries. nih.gov

Table 1: Examples of Privileged Scaffolds in Library Synthesis
Scaffold TypeKey Structural FeaturesExample Application/Target ClassReference
1,4-BenzodiazepineFused seven-membered diazepine (B8756704) ringCNS targets, GPCR ligands nih.gov
2-ArylindoleIndole nucleus with aryl substitutionG-protein-coupled-receptor (GPCR) ligands nih.gov
BenzoisoxazoloneFused isoxazole-benzene ring systemROCK inhibitors, Anti-HIV agents ubc.ca
Oxazole/IsoxazoleFive-membered aromatic heterocycleHDAC inhibitors, Tubulin inhibitors nih.gov
This compound (Hypothetical)Isoxazole ring with flexible butanamide linkerEnzyme inhibitors, Receptor modulatorsN/A

Use as a Building Block in Complex Molecule Construction

Beyond its role as a central scaffold, this compound and its constituent parts serve as valuable building blocks in the synthesis of more complex molecular architectures. smolecule.com In synthetic organic chemistry, a building block is a molecule that incorporates a specific structural motif and possesses reactive functional groups that allow it to be readily incorporated into a larger target molecule. cymitquimica.com

The this compound structure can be deconstructed into two key components for synthetic planning: the 4-substituted isoxazole ring and the butanamide side chain. The butanamide functionality can be installed through standard amide bond formation, coupling 4-(1,2-oxazol-4-yl)butanoic acid with an amine, or by reacting 4-aminobutanamide (B1198625) with a suitable isoxazole-containing carboxylic acid. This amide coupling is one of the most robust and widely used reactions in medicinal chemistry.

The isoxazole ring itself can be constructed through various methods, most notably via 1,3-dipolar cycloaddition reactions. This allows for the synthesis of a wide range of analogues. The molecule's bifunctional nature—possessing both the stable heterocyclic ring and a reactive handle on the side chain—makes it a versatile intermediate. For example, similar oxazolyl amino acids have been synthesized and then used in solid-phase synthesis to create novel peptidomimetics, where the oxazole ring replaces or mimics a natural amino acid residue. d-nb.info This highlights how such building blocks can introduce non-natural structures into peptides and other macromolecules to enhance their stability or confer new biological activities. evitachem.com

Table 2: Synthetic Utility of the this compound Motif
Molecular FragmentPrecursor(s)Key Reaction TypeApplication in Complex SynthesisReference
Amide BondCarboxylic Acid + AmineAmide Coupling (e.g., using PyBOP, EDCl)Linking the isoxazole moiety to other fragments or building a peptide chain. nih.govnih.gov
1,2-Oxazole RingNitrile Oxide + Alkyne/Alkene1,3-Dipolar CycloadditionFormation of the core heterocycle with desired substituents.
Full Oxazolyl Amino AcidAspartic/Glutamic Acid + SerineCyclodehydration/CondensationUse in solid-phase parallel synthesis of small molecule libraries. d-nb.info
Functionalized Side Chain4-Halobutanoic acid derivativeNucleophilic SubstitutionAttaching the butanoic acid chain to a pre-formed isoxazole. mdpi.com

Integration into Advanced Materials Science Research

The unique electronic and structural properties of heterocyclic compounds are increasingly being exploited in materials science. While direct research on this compound in this context is limited, the structural motifs it contains suggest potential applications in polymer chemistry and optoelectronics.

Heterocycles like oxadiazoles, which are structurally related to isoxazoles, have been successfully incorporated into the backbone of π-conjugated polymers. rsc.org These polymers exhibit interesting photoluminescent properties and can be designed to be degradable, which is a significant advantage for applications in transient electronics or controlled-release systems. By analogy, the 1,2-oxazole ring in this compound could be integrated into a polymer backbone to modulate its electronic properties, thermal stability, and degradation profile.

The butanamide side chain offers a flexible spacer and a site for polymerization or grafting onto other materials. For instance, polymers with heterocyclic pendant groups, such as triazoles, have been developed for applications like heavy metal removal. oatext.com Similarly, polymers functionalized with this compound could be designed for specific recognition or sensing applications. In optoelectronics, the synthesis of thin films containing polyaniline and other functional components is an active area of research for creating new electronic devices. oatext.com The incorporation of highly polar, aromatic heterocycles like isoxazole could influence charge transport and photophysical properties in such materials.

Table 3: Potential Applications in Materials Science
Potential Application AreaRelevant Structural FeatureHypothesized FunctionAnalogous Research
Degradable Conjugated Polymers1,2-Oxazole RingActs as a cleavable linker in the polymer backbone under specific conditions.Use of 1,2,4-oxadiazole (B8745197) linkers in photoluminescent polymers. rsc.org
Functional Polymer CoatingsPendant Butanamide-Isoxazole GroupProvides sites for metal chelation or specific molecular recognition.Copolymers with triazole pendants for heavy metal removal. oatext.com
Optoelectronic Thin Films1,2-Oxazole RingModulates charge transport and photophysical properties in organic semiconductor materials.Synthesis of polyaniline composite films for optoelectronics. oatext.com

Development of Analytical Standards or Probes for Chemical Detection

In many research contexts, particularly in pharmacology and environmental science, there is a need for pure, well-characterized analytical standards. If this compound were identified as a metabolite or a key degradation product of a more complex drug or material, its synthesis would be required to produce a reference standard. This standard would be crucial for developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the parent compound in biological or environmental samples.

Furthermore, the scaffold of this compound could be adapted for use as a chemical probe. A chemical probe is a molecule designed to selectively interact with a specific biological target, allowing researchers to study its function. By attaching a reporter group—such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker—to the butanamide chain, the isoxazole moiety could be directed to a specific binding site. The flexible butanamide linker would act as a spacer, preventing the reporter tag from interfering with the binding event. While specific examples for this molecule are not documented, the general principle of converting enzyme inhibitors or receptor ligands into chemical probes by appending reporter groups via flexible linkers is a well-established strategy in chemical biology.

Role in Reaction Development or Methodological Innovations

The synthesis and manipulation of molecules like this compound can drive innovation in synthetic methodology. The construction of the 4-substituted 1,2-oxazole ring is not trivial and developing efficient, high-yielding, and regioselective methods remains an active area of research. Innovations in cycloaddition chemistry or transition-metal-catalyzed C-H activation could simplify access to this and related heterocyclic systems.

Moreover, the use of this type of bifunctional building block is integral to advancements in automated and parallel synthesis. d-nb.info Methodologies that allow for the rapid diversification of a core scaffold are highly valuable. For example, developing an orthogonal protection strategy for the precursors of this compound would allow for selective functionalization at different points of the molecule in a multi-step synthesis. This is a key concept in creating complex and diverse libraries of compounds for screening. d-nb.info The serendipitous discovery of new reactions or molecular rearrangements during the synthesis of complex targets containing the isoxazole butanamide motif could also lead to new, unexpected synthetic pathways. researchgate.net

Future Research Directions and Unaddressed Avenues for 4 1,2 Oxazol 4 Yl Butanamide

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 4-(1,2-oxazol-4-yl)butanamide and its derivatives, future research should prioritize the exploration of novel synthetic strategies that offer improvements in yield, atom economy, and sustainability over classical methods.

Key Research Objectives:

Development of One-Pot Syntheses: Designing one-pot or tandem reactions that combine the formation of the isoxazole (B147169) ring and the elaboration of the butanamide side chain would significantly streamline the synthesis, reducing waste and operational complexity.

Microwave- and Ultrasound-Assisted Synthesis: Investigating the application of microwave irradiation and sonochemistry could lead to accelerated reaction times, improved yields, and milder reaction conditions. preprints.orgnih.gov These techniques align with the principles of green chemistry by reducing energy consumption. preprints.orgpreprints.org

Flow Chemistry Approaches: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. acs.org Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Use of Greener Solvents: Exploring the use of deep eutectic solvents (DESs) or other environmentally friendly reaction media can significantly reduce the environmental impact of the synthesis. acs.org

Catalytic Innovations: Research into novel catalytic systems, such as magnetically recoverable nanocatalysts, could facilitate easier product purification and catalyst recycling, contributing to a more sustainable process. researchgate.net

Table 1: Comparison of Synthetic Approaches for Isoxazole Derivatives

Synthetic MethodAdvantagesPotential Application to this compound
Classical Synthesis Well-established procedures.Baseline for comparison of new methods.
Microwave-Assisted Rapid heating, shorter reaction times, often higher yields. nih.govAccelerated synthesis of the isoxazole ring or amide formation.
Ultrasound-Assisted Enhanced reaction rates, improved mass transfer, can enable solvent-free reactions. preprints.orgpreprints.orgEfficient cyclization and functionalization steps.
Flow Chemistry Precise control of parameters, enhanced safety, easy scalability. acs.orgContinuous production with high purity.
Green Solvents (e.g., DESs) Reduced environmental impact, potential for catalyst recycling. acs.orgSustainable synthesis protocols.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic routes and designing novel transformations.

Areas for Mechanistic Investigation:

Cycloaddition Dynamics: The classical synthesis of isoxazoles often involves a 1,3-dipolar cycloaddition. Detailed mechanistic studies, potentially using isotopic labeling and computational modeling, could elucidate the regioselectivity and stereoselectivity of the cycloaddition leading to the 4-substituted isoxazole ring. rsc.orgnih.gov

Ring-Opening and Rearrangement Reactions: Isoxazole rings can undergo various rearrangements and ring-opening reactions under thermal or photochemical conditions. scilit.comaip.org Investigating the stability of the 1,2-oxazole ring in this compound and its susceptibility to such transformations could unveil novel synthetic pathways to other heterocyclic systems.

Side-Chain Reactivity: The butanamide side chain offers multiple sites for functionalization. Mechanistic studies on the selective modification of this chain without disrupting the isoxazole core are needed to create a library of derivatives for structure-activity relationship (SAR) studies.

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry provides a powerful toolkit for predicting the properties and behavior of molecules, thereby guiding experimental efforts.

Computational Approaches to Explore:

Density Functional Theory (DFT) Calculations: DFT can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states in the synthesis of this compound. scispace.comresearchgate.net This can aid in the rational design of more efficient synthetic routes.

Molecular Docking and Dynamics Simulations: To explore the potential biological activity, molecular docking studies can predict the binding modes of this compound with various biological targets. mdpi.comjrespharm.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complexes and the key interactions driving binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of this compound derivatives, QSAR models can be developed to correlate specific structural features with biological activity, enabling the predictive design of more potent compounds.

Identification of Undiscovered Molecular Targets and Biological Mechanisms

The isoxazole moiety is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. rsc.orgrsc.orgmdpi.com This suggests that this compound could interact with a variety of undiscovered molecular targets.

Strategies for Target Identification:

High-Throughput Screening (HTS): Screening this compound and its derivatives against large panels of biological targets (e.g., kinases, proteases, G-protein coupled receptors) can identify potential protein partners.

Chemical Proteomics: Affinity-based proteomics approaches, where a modified version of the compound is used to pull down its binding partners from cell lysates, can directly identify molecular targets.

Phenotypic Screening: Observing the effects of the compound on cell models of various diseases can provide clues about its mechanism of action and the pathways it modulates. Subsequent target deconvolution studies can then pinpoint the specific molecular target. For instance, isoxazole derivatives have been investigated for their effects on cancer cell lines and inflammatory pathways. nih.govnih.gov

G-Quadruplex DNA Targeting: Some oxazole-containing macrocycles have been shown to target G-quadruplex DNA, which is implicated in cancer. nih.gov It would be worthwhile to investigate if this compound or its derivatives can interact with and stabilize these structures.

Development of Novel Analytical Techniques for Structural and Functional Studies

While standard analytical techniques such as NMR, mass spectrometry, and X-ray crystallography are indispensable for the characterization of this compound, the development of more specialized analytical methods could provide deeper insights into its structure and function.

Future Analytical Directions:

Advanced NMR Techniques: Utilizing advanced NMR techniques like solid-state NMR or in-cell NMR could provide information about the conformation and interactions of the compound in more biologically relevant environments.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. d-nb.info Developing HRMS-based methods for quantifying the compound and its metabolites in biological matrices would be essential for pharmacokinetic studies.

Chiral Separation Methods: If chiral derivatives of this compound are synthesized, the development of robust chiral chromatography methods will be necessary to separate and characterize the enantiomers, as they may exhibit different biological activities.

Integration into Interdisciplinary Research Frameworks (e.g., chemical biology, materials science)

The versatility of the isoxazole scaffold allows for its integration into various interdisciplinary research areas beyond medicinal chemistry.

Potential Interdisciplinary Applications:

Chemical Biology: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, attaching a fluorescent tag or a photo-crosslinking group could allow for the visualization and identification of its cellular targets and interaction partners.

Materials Science: Isoxazole-containing compounds have been explored for their applications in materials science, for instance, as components of liquid crystals, dyes for solar cells, and high-energy materials. scilit.comresearchgate.net The photophysical and electronic properties of this compound and its polymers could be investigated for potential applications in organic electronics or as functional materials.

Agrochemicals: Isoxazole derivatives have also found use as herbicides and insecticides. scilit.com Screening this compound for such activities could open up new avenues in agricultural research.

Addressing Current Limitations and Challenges in the Research of Oxazole-Butanamide Compounds

Advancing the research on this compound requires acknowledging and addressing the existing challenges in the broader field of oxazole (B20620) chemistry.

Key Challenges to Overcome:

Regioselectivity in Synthesis: The synthesis of specifically substituted oxazoles can be challenging. A key hurdle is often controlling the regioselectivity of the ring-forming reaction to obtain the desired isomer in high yield. organic-chemistry.org Future work should focus on developing highly regioselective synthetic methods for 4-substituted 1,2-oxazoles.

Scalability of Synthesis: Many novel synthetic methods reported in the literature are performed on a small scale. A significant challenge is the development of scalable synthetic routes that are amenable to the production of larger quantities of this compound for extensive biological evaluation and other applications. chemrxiv.org

Limited Understanding of Toxicology: While the biological activities of many oxazole derivatives are explored, their toxicological profiles are often less well-characterized. A comprehensive assessment of the cytotoxicity and potential off-target effects of this compound will be critical for its development in any therapeutic context.

Q & A

Q. Advanced

  • Substituent Variation : Synthesize analogs with modifications at the oxazole (e.g., 3,5-dimethyl substitution) or butanamide chain (e.g., fluorinated groups). Use parallel synthesis for high-throughput screening .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or cellular uptake studies). For example, evaluate binding affinity to bromodomains using fluorescence polarization assays, referencing protocols from BRD4 ligand studies .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding energy and conformational stability .

How can thermal stability and decomposition pathways of this compound be characterized?

Q. Basic

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures (TdT_d). A sharp mass loss at Td>200CT_d > 200^\circ \text{C} suggests robust thermal stability.
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (melting points, glass transitions) with a heating rate of 5°C/min. Endothermic peaks should align with melting points observed via hot-stage microscopy .

What advanced approaches can resolve discrepancies in biological activity data across different assay conditions?

Q. Advanced

  • Meta-Analysis : Aggregate data from multiple assays (e.g., in vitro vs. ex vivo) and apply multivariate regression to identify confounding variables (e.g., serum protein binding).
  • Proteomic Profiling : Use mass spectrometry to quantify off-target interactions that may explain inconsistent results .
  • Standardized Protocols : Adopt guidelines from the NIH Assay Guidance Manual for dose-response curves (e.g., fixed incubation times, controlled pH) to minimize variability .

How can researchers validate the role of this compound in modulating hemorheological parameters?

Q. Advanced

  • In Vitro Models : Incubate human blood samples with the compound (0.1–10 µM) and measure viscosity changes using rotational viscometers at shear rates of 2–40 s1^{-1}. Compare with positive controls like pentoxifylline .
  • Mechanistic Studies : Use fluorescence-labeled erythrocytes to assess membrane flexibility via confocal microscopy. Correlate results with ATPase activity assays to probe energy-dependent mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.